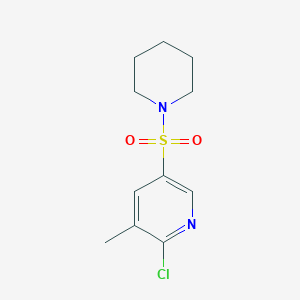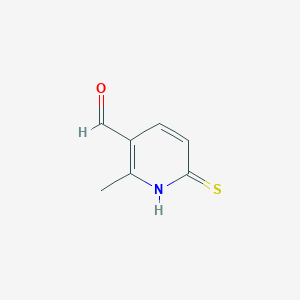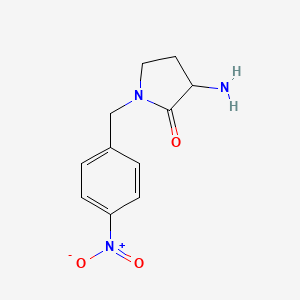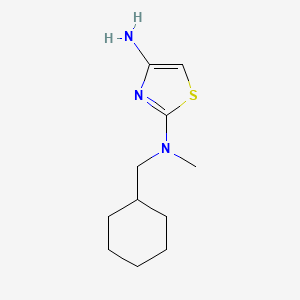
Methyl 6-(tert-butylthio)-2-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(tert-butylthio)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butylthio group attached to the nicotinate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tert-butylthio)-2-methylnicotinate typically involves the introduction of the tert-butylthio group into the nicotinate structure. One common method involves the reaction of a nicotinate derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into the nicotinate structure, resulting in a more streamlined and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(tert-butylthio)-2-methylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nicotinate structure can undergo reduction reactions to form reduced derivatives.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base and an aprotic solvent.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced nicotinate derivatives, and various substituted nicotinates depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 6-(tert-butylthio)-2-methylnicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 6-(tert-butylthio)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The tert-butylthio group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The nicotinate structure allows for interactions with nicotinic receptors and other related pathways, making it a versatile compound in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-(tert-butylthio)-2-fluoronicotinate
- Methyl 6-(tert-butylthio)-2-chloronicotinate
- Methyl 6-(tert-butylthio)-2-bromonicotinate
Uniqueness
Methyl 6-(tert-butylthio)-2-methylnicotinate is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity patterns. This makes it different from other similar compounds that may have different substituents, such as fluorine, chlorine, or bromine, which can significantly alter their chemical behavior and applications .
Eigenschaften
Molekularformel |
C12H17NO2S |
|---|---|
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
methyl 6-tert-butylsulfanyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-8-9(11(14)15-5)6-7-10(13-8)16-12(2,3)4/h6-7H,1-5H3 |
InChI-Schlüssel |
ADODWLRZHCBWIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)SC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)



